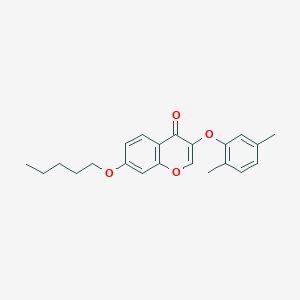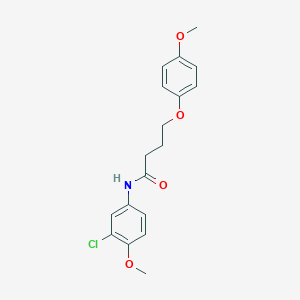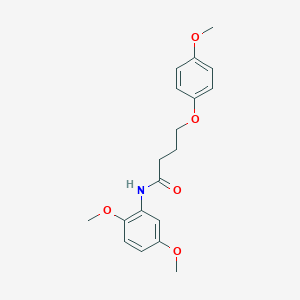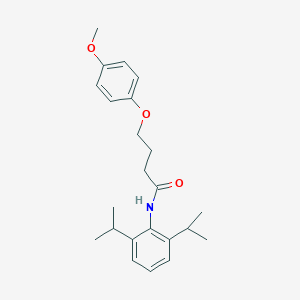
N-ethyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, also known as ETSIQ, is a chemical compound that has been studied for its potential applications in scientific research. ETSIQ is a tetrahydroisoquinoline derivative that has been shown to have a variety of biological effects, including antitumor and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of N-ethyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. This compound has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
ETSQ has been shown to have a variety of biochemical and physiological effects in cells and animals. In cancer cells, this compound has been shown to inhibit cell growth and induce cell death. In animal models of inflammation, this compound has been shown to reduce inflammation and improve symptoms of arthritis. In animal models of neurological disorders, this compound has been shown to improve motor function and reduce symptoms of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
ETSQ has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, N-ethyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on N-ethyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. One area of research could focus on the development of new synthetic methods for this compound that improve its yield and purity. Another area of research could focus on the development of new applications for this compound in scientific research, such as in the treatment of other types of cancer or in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity at high doses.
Synthesemethoden
The synthesis of N-ethyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide involves the reaction of 2-thiophenesulfonyl chloride with N-ethyl-3-isoquinolinecarboxamide in the presence of a base. The resulting product is then reduced with sodium borohydride to yield this compound. The synthesis of this compound has been described in detail in several scientific publications, and the compound has been synthesized by several different methods.
Wissenschaftliche Forschungsanwendungen
ETSQ has been studied for its potential applications in a variety of scientific research areas, including cancer research, inflammation research, and neuroscience research. In cancer research, N-ethyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been shown to have antitumor properties and has been studied as a potential treatment for various types of cancer. In inflammation research, this compound has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as arthritis. In neuroscience research, this compound has been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease.
Eigenschaften
Molekularformel |
C16H18N2O3S2 |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
N-ethyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-17-16(19)14-10-12-6-3-4-7-13(12)11-18(14)23(20,21)15-8-5-9-22-15/h3-9,14H,2,10-11H2,1H3,(H,17,19) |
InChI-Schlüssel |
JWGIOQBIYOBZKA-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=CS3 |
Kanonische SMILES |
CCNC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Isobutyl 4-{[4-(4-methoxyphenoxy)butanoyl]amino}benzoate](/img/structure/B284708.png)


![Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284711.png)
![2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid](/img/structure/B284719.png)

![N-{3-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284737.png)
![N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide](/img/structure/B284738.png)

